
Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research . The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate, leading to the formation of the pyrrolopyrazine scaffold . This method typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature.
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts can significantly impact the efficiency of the synthesis process.
Chemical Reactions Analysis
Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
For example, oxidation of the benzylic position can lead to the formation of benzyl alcohol or benzaldehyde, depending on the reaction conditions . Substitution reactions at the benzylic position can occur via SN1 or SN2 mechanisms, depending on the nature of the substituent and the reaction conditions .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrolopyrazine derivatives, including Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate, have shown potential as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agents . These compounds are also being investigated for their kinase inhibitory activities, making them valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth .
Comparison with Similar Compounds
Similar compounds to Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate include other pyrrolopyrazine derivatives, such as ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo(1,2-a)pyrazine-7-carboxylate . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C17H21N3O3, with a molecular weight of approximately 299.37 g/mol. It features a dioxo structure integrated into a pyrrolo-pyrazine framework, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These include cyclization processes and the introduction of functional groups that enhance its pharmacological properties. The synthesis routes often utilize intermediates derived from pyrrolo[1,2-a]pyrazine derivatives.
Biological Activity
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dioxolanes have shown excellent antifungal activity against Candida albicans and notable antibacterial activity against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Potential
Studies on related dioxopyrrolopyrazines suggest potential anticancer properties. Compounds in this class have been evaluated for their ability to inhibit serine proteases, which are implicated in cancer progression . The inhibition of these enzymes could lead to reduced tumor growth and metastasis.
Mechanism of Action
The biological activity is often attributed to the ability of the dioxo group to interact with biological macromolecules, potentially leading to the disruption of cellular functions in pathogens or cancer cells. The specific mechanism can vary based on the target organism or cell type.
Case Studies
-
Antibacterial Activity
In a study examining various dioxolane derivatives, it was found that compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis . These results highlight the compound's potential as an antibacterial agent. -
Antifungal Screening
Another investigation revealed that several synthesized dioxolanes exhibited antifungal activity against C. albicans, with some compounds achieving complete inhibition at lower concentrations . This suggests that this compound may also possess similar antifungal properties.
Research Findings Summary
Properties
CAS No. |
53941-83-6 |
|---|---|
Molecular Formula |
C17H21N3O4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
benzyl N-(2,3-dimethyl-1,4-dioxo-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-3-yl)carbamate |
InChI |
InChI=1S/C17H21N3O4/c1-17(18-16(23)24-11-12-7-4-3-5-8-12)15(22)20-10-6-9-13(20)14(21)19(17)2/h3-5,7-8,13H,6,9-11H2,1-2H3,(H,18,23) |
InChI Key |
JVFZVOWNXZDZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N2CCCC2C(=O)N1C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















